molecular formula C26H39N3O4 B605711 Axelopran CAS No. 949904-48-7

Axelopran

Número de catálogo: B605711
Número CAS: 949904-48-7
Peso molecular: 457.6 g/mol
Clave InChI: ATLYLVPZNWDJBW-NHYNNZIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Overview of Opioid Receptor Antagonism Research Landscape

Research into opioid receptor antagonists has evolved considerably since the discovery of the different opioid receptor subtypes mdpi.com. Initially, antagonists like naloxone and naltrexone were developed, which block opioid receptors in both the central nervous system (CNS) and the periphery sajaa.co.za. While effective at reversing opioid effects, their action in the CNS can precipitate withdrawal symptoms and reverse analgesia, limiting their utility for managing peripheral side effects in patients requiring ongoing opioid therapy nih.govsajaa.co.za.

The recognition of the distinct roles of peripheral opioid receptors, particularly in the GI tract, in mediating adverse effects like OIC, shifted the research focus towards developing compounds that selectively target these peripheral receptors wikipedia.orgnih.govdovepress.com. This led to the emergence of peripherally acting opioid receptor antagonists (PAMORAs) wikipedia.orgnih.gov.

Historical Context of Peripherally Acting Opioid Receptor Antagonist (PAMORA) Development

The concept of PAMORAs arose from the need to address opioid-induced side effects, such as OIC, without affecting the analgesic effects mediated by opioid receptors in the CNS wikipedia.orgnih.gov. Opioids inhibit gastric emptying and decrease peristaltic waves, leading to increased water absorption from feces and subsequent constipation wikipedia.org. OIC is a common and often persistent issue for patients on chronic opioid therapy, frequently poorly managed by conventional laxatives nih.govnih.govmedcentral.com.

Early research into peripherally selective antagonists involved modifying existing opioid antagonists to limit their ability to cross the blood-brain barrier (BBB) wikipedia.orgsajaa.co.za. Methylnaltrexone bromide was one of the first PAMORAs to emerge from this research, approved in 2008 wikipedia.org. Its structure, a methylated derivative of naltrexone, restricts its passage into the CNS sajaa.co.za. Following this, other PAMORAs like alvimopan, naloxegol, and naldemedine were developed and approved, each representing advancements in targeting peripheral opioid receptors with limited CNS penetration wikipedia.orgnih.govmedcentral.commdpi.com. These developments underscored the therapeutic potential of selectively antagonizing peripheral opioid receptors to manage opioid-induced adverse effects nih.govsajaa.co.za.

Identification and Initial Characterization of Axelopran (TD-1211) as a Research Compound

This compound, also known by its developmental code TD-1211, was identified as a novel peripherally acting opioid receptor antagonist researchgate.netwikipedia.orgdrugbank.com. Its discovery involved the application of specific drug discovery strategies aimed at developing an orally absorbed compound with restricted CNS penetration drugbank.comebi.ac.uk. This compound is characterized as a highly potent peripheral μ-opioid receptor antagonist researchgate.netresearchgate.net.

Preclinical studies characterized this compound's activity across different opioid receptor subtypes. It acts as an antagonist for μ, κ, and δ opioid receptors, demonstrating higher affinity for μ and κ receptors compared to δ receptors wikipedia.org. In vitro studies showed this compound (as the sulfate salt) had pKi values of 9.8, 8.8, and 9.9 for human recombinant μ and δ receptors and guinea pig κ receptors, respectively medchemexpress.com.

Receptor TypepKi (human recombinant)pKi (guinea pig)
μ9.8-
δ8.8-
κ-9.9

Note: pKi values indicate the negative logarithm of the inhibition constant, with higher values indicating greater binding affinity. medchemexpress.com

Further characterization in preclinical models demonstrated this compound's potent activity in the GI tract in vivo, effectively inhibiting opioid-induced delaying in gastric emptying in mice and rats following both subcutaneous and oral administration researchgate.netwikipedia.org. Importantly, preclinical studies indicated that this compound could reverse opioid-induced effects in the GI tract without inducing withdrawal in morphine-dependent animals or impairing analgesia, supporting its peripherally restricted nature researchgate.netnih.govresearchgate.net. Its limited ability to cross the BBB is attributed in part to being a substrate of P-glycoprotein researchgate.net.

The initial characterization of this compound established its profile as a potent, orally active PAMORA with the potential to address opioid-induced GI dysfunction researchgate.netdrugbank.comresearchgate.net.

Propiedades

Número CAS

949904-48-7

Fórmula molecular

C26H39N3O4

Peso molecular

457.6 g/mol

Nombre IUPAC

3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1

Clave InChI

ATLYLVPZNWDJBW-NHYNNZIHSA-N

SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

SMILES isomérico

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O

SMILES canónico

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TD-1211;  TD 1211;  TD1211;  Axelopran

Origen del producto

United States

Preclinical Pharmacological Investigations of Axelopran in Non-human Models

Gastrointestinal System Modulation in Animal Models

Axelopran has demonstrated potent μ-opioid receptor antagonist activity in the gastrointestinal tract in vivo. wikipedia.orgresearchgate.net Studies in rats and dogs have evaluated its oral activity on gastrointestinal function. researchgate.net

Assessment of Gastrointestinal Transit and Motility in Rodents and Canines

Preclinical studies have assessed this compound's impact on gastrointestinal transit and motility in animal models. Oral administration of this compound has been shown to reverse loperamide-induced inhibition of gastric emptying in rats. researchgate.netresearchgate.net It also reversed nonproductive GI circular smooth muscle contractility in dogs. researchgate.net These findings indicate that this compound can attenuate opioid agonist-induced reductions in gastrointestinal motility. researchgate.net

Data from studies comparing this compound (TD-1211) with other opioid antagonists like naltrexone and ADL 08-0011 in reversing loperamide-induced inhibition of gastric emptying in rats showed comparable efficacy. researchgate.net

Reversal of Opioid-Induced Gastrointestinal Dysfunction Phenotypes

This compound has been shown to reverse opioid-induced gastrointestinal dysfunction phenotypes in animal models. It reversed loperamide-induced inhibition of gastric emptying in rats. researchgate.netresearchgate.net Additionally, it reversed castor oil-induced diarrhea in rats, a model used to assess intestinal motility. researchgate.net These effects are consistent with its activity as a potent opioid antagonist in the gastrointestinal tract in vivo. researchgate.net The preclinical data support its potential as a treatment for opioid-induced gastrointestinal dysfunction. researchgate.net

Immunomodulatory Effects in Preclinical Oncology Models

Recent preclinical data suggest that this compound, as a μ-opioid antagonist, can isolate distinct effects of the endogenous opioid system on tumor growth and may work in combination with checkpoint inhibitors. wikipedia.org Studies in various preclinical cancer models have explored its influence on the tumor microenvironment and immune cell function. wikipedia.orgglycyx.com

Influence on Tumor Microenvironment (TME) Composition

Opioid signaling in the tumor microenvironment can reduce immune cell infiltration and promote angiogenesis, contributing to tumor growth and immune evasion. glycyx.com Preclinical studies with this compound have investigated its ability to influence the TME composition by counteracting these effects. glycyx.com Research in a syngeneic mouse model of colorectal cancer (MC-38) tested the effect of μ-opioid blockade on tumor volume and survival in a model with a functional immune system and mature gut function. wikipedia.org In oral squamous cell carcinoma (HNSCC) mouse models, this compound was used to study the impact of OPRM1 antagonism on tumor-infiltrating immune cells and tumor growth. researchgate.netnih.govbmj.com These studies suggest that this compound's mechanism targets both the immune macroenvironment and the tumor microenvironment. glycyx.com

Modulation of Immune Cell Infiltration and Functional States (e.g., T-cells)

Preclinical studies have investigated this compound's ability to modulate immune cell infiltration and functional states, particularly T-cells, within the tumor microenvironment. Opioids have been shown to block T-cell infiltration into tumors. glycyx.com In a syngeneic orthotopic mouse model of oral squamous cell carcinoma, exogenous morphine treatment reduced CD4+ and CD8+ T-cell infiltration and subsequently impaired the efficacy of anti-PD1 immunotherapy. nih.govbmj.com Peripherally acting μ-opioid receptor antagonism with agents like this compound was able to block this morphine-induced immunosuppression and recover the antitumor efficacy of anti-PD1. researchgate.netnih.govbmj.comresearchgate.net While this compound alone showed no significant effect on tumor growth or CD8+ T-cell infiltration in one study, its combination with anti-PD1 resulted in a notable increase in CD8+ T-cell infiltration and a greater than additive decrease in tumor volume. researchgate.net These findings suggest that peripherally-restricted OPRM1 antagonism can effectively block morphine-induced immunosuppression and enhance tumor immune infiltration. researchgate.netresearchgate.net

Data Table: Effects of this compound on Tumor Volume and CD8+ T-cell Infiltration in a Syngeneic Mouse Model (Illustrative based on search results researchgate.net)

Treatment GroupTumor Volume Change (Relative)CD8+ T-cell Infiltration
VehicleBaselineBaseline
This compound AloneNo significant effectNo significant effect
Anti-PD1 AloneReductionIncrease
Morphine + Anti-PD1Impaired ReductionReduced Increase
Morphine + this compound + Anti-PD1Greater than additive decreaseNotable increase

Synergy with Immune Checkpoint Inhibitors (ICI) in Syngeneic Cancer Models

Preclinical data suggest that this compound, as a μ-opioid antagonist, can isolate distinct effects of the endogenous opioid system on tumor growth and can work in combination with checkpoint inhibitors. wikipedia.org Studies have shown that this compound's mechanism has been confirmed in preclinical studies across various solid tumor models, including melanoma, head and neck cancer, and lung cancer. glycyx.com These investigations indicated that this compound reversed immune suppression caused by both tumor-derived and medication-based opioid signaling. glycyx.com

In syngeneic mouse models, which are critical for evaluating ICI efficacy within a fully functional immune system, studies have explored the combination of this compound with immune checkpoint inhibitors. td2inc.comnih.gov For instance, a study using an MC-38 syngeneic colorectal cancer model in mice tested the effect of μ-opioid blockade in combination with a murine anti-PD-1 antibody. wikipedia.org This study demonstrated that this compound and the anti-PD-1 antibody were synergistic in slowing tumor growth and increasing survival in this model. wikipedia.org Another study using a syngeneic orthotopic mouse model of oral squamous cell carcinoma investigated the impact of morphine and OPRM1 antagonism (including this compound) on tumor-infiltrating immune cells, tumor growth, and the anti-tumor efficacy of anti-PD1 monoclonal antibody treatment. researchgate.net These findings suggest that this compound can enhance checkpoint inhibitor activity in multiple solid tumor models. glycyx.com

Data from these studies indicate that this compound can lead to a reduction in tumor volume and increased immune activation when combined with checkpoint inhibitors. glycyx.com Syngeneic models provide a relevant preclinical basis for predicting efficacy in human clinical trials by allowing for the evaluation of tumor-immune interactions. td2inc.comnih.gov

Data Table: Synergy with Immune Checkpoint Inhibitors

ModelCancer TypeCombination TreatmentObserved EffectSource
MC-38 syngeneic mouse modelColorectal CancerThis compound + anti-PD-1 antibodySynergistic in slowing tumor growth and increasing survival wikipedia.org
Syngeneic orthotopic mouse modelOral Squamous Cell CarcinomaThis compound + anti-PD1 antibodyEnhanced anti-tumor efficacy researchgate.net
Various syngeneic solid tumor modelsMelanoma, HNSCC, Lung Cancer, etc.This compound + ICIReduced tumor volume, increased immune activation, reversed immune suppression glycyx.com

Impact on Tumor Growth and Metastasis in Zebrafish and Avian Embryo Models

Preclinical investigations into the direct effects of this compound on tumor growth and metastasis have also utilized non-mammalian models, such as zebrafish and avian embryos. wikipedia.org

Studies using a zebrafish embryo model with an immature immune system and no microbiome have tested this compound's direct effects on tumor growth and metastasis, particularly in melanoma. wikipedia.org Zebrafish models are valuable for cancer research due to their high fecundity, cost-effective maintenance, and the ability to visualize tumor growth dynamically in vivo. nih.gov They have been used to study tumor growth, metastasis, and drug response by transplanting human cancer cells. harvard.edu The transparency of zebrafish embryos allows for in vivo imaging of engrafted cells. mdpi.com

The avian embryo model, specifically using chicken eggs with a functional immune system but no microbiome, has been employed to test the direct effect of this compound on tumor weight, tumor immune infiltration, metastasis, and angiogenesis. wikipedia.org The chick embryo is considered a unique in vivo model for studying metastasis due to the accessibility of the chorioallantoic membrane (CAM), which supports the engraftment of tumor cells and exhibits characteristics like growth, invasion, angiogenesis, and microenvironment remodeling. nih.gov This model is useful for investigating pathways leading to cancer metastasis and predicting responses to potential therapeutics. nih.gov Recent advancements in using GFP-expressing cancer cells in chicken embryos allow for easier detection and quantification of migrated cells, minimizing time and effort compared to conventional methods. researchgate.net

Both the zebrafish embryo and chicken embryo models have shown a significant impact of this compound on their respective endpoints related to tumor growth and metastasis. wikipedia.org These findings suggest that μ-opioid blockade can be useful across different tumor types and may involve multiple mechanisms of action, including direct suppression of tumor cell proliferation, angiogenesis, and metastasis. wikipedia.org

Data Table: Impact on Tumor Growth and Metastasis

ModelCancer Type (if specified)Measured EndpointsObserved Impact of this compoundSource
Zebrafish embryo modelMelanomaTumor growth, metastasisSignificant impact, including direct suppression of tumor cell proliferation, angiogenesis, and metastasis wikipedia.org
Avian embryo modelBreast CancerTumor weight, tumor immune infiltration, metastasis, angiogenesisSignificant impact, including direct suppression of tumor cell proliferation, angiogenesis, and metastasis wikipedia.org

Comparative Preclinical Pharmacological Analyses

Comparative Efficacy and Selectivity Profiles Against Other PAMORAs in Animal Models

Preclinical studies have evaluated axelopran's efficacy and selectivity profile in animal models, often in comparison to other PAMORAs like methylnaltrexone and alvimopan researchgate.netresearchgate.net. This compound has demonstrated potent μ-opioid receptor antagonist activity in the gastrointestinal tract in vivo, effectively inhibiting opioid-induced delays in gastric emptying in mice and rats following both subcutaneous and oral administration wikipedia.org.

Research comparing this compound (TD-1211) to naltrexone, alvimopan, and ADL 08-0011 (an active metabolite of alvimopan) in rat and dog models assessed oral activity on both gastrointestinal (GI) and central nervous system (CNS) function researchgate.netresearchgate.net. These studies indicated that this compound possessed potent in vivo GI activity consistent with opioid receptor antagonism researchgate.netresearchgate.net.

In models of opioid-induced immunosuppression in mice, this compound was tested alongside methylnaltrexone researchgate.netbmj.combmj.com. Both this compound and methylnaltrexone were able to block morphine-induced immunosuppression researchgate.netbmj.combmj.com. Specifically, in a syngeneic mouse model of oral squamous cell carcinoma, this compound reversed the negative effects of morphine on tumor size and immune infiltration and showed synergistic effects with anti-PD1 therapy bmj.combmj.com.

While specific detailed comparative efficacy data across a wide range of animal models and PAMORAs were not extensively detailed in the provided information beyond the studies mentioned, the findings suggest this compound's efficacy in reversing opioid-mediated effects in the periphery, particularly in the GI tract and in mitigating immunosuppression wikipedia.orgresearchgate.netbmj.combmj.com.

Differentiation from Centrally Acting Opioid Antagonists in Preclinical Paradigms

A key characteristic of PAMORAs like this compound is their limited ability to cross the blood-brain barrier (BBB), which differentiates them from centrally acting opioid antagonists such as naltrexone researchgate.netwikipedia.orgwikipedia.orgecancer.org. This peripheral restriction is crucial for blocking unwanted peripheral opioid effects, such as constipation, without interfering with centrally mediated opioid analgesia or precipitating withdrawal symptoms researchgate.netwikipedia.orgwikipedia.orgecancer.orgnih.gov.

Preclinical studies have specifically investigated this compound's potential for CNS activity. In morphine-dependent mice, oral administration of naltrexone and ADL 08-0011 was associated with a CNS withdrawal response, whereas this compound and alvimopan were not researchgate.net. Furthermore, studies in rats and dogs showed that while naltrexone inhibited morphine-induced anti-nociception in hot plate tests, this compound did not exhibit significant CNS activity in these paradigms researchgate.netresearchgate.net. This lack of significant effect on centrally mediated functions like analgesia and the absence of withdrawal symptoms in dependent animals highlight this compound's peripheral selectivity researchgate.netnih.gov.

Assessment of Peripheral Restriction in Vivo

The peripheral restriction of this compound in vivo is a critical aspect of its pharmacological profile as a PAMORA wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orglabshare.cnnewdrugapprovals.org. This property is primarily attributed to its physicochemical characteristics and its interaction with efflux transporters like P-glycoprotein (P-gp) researchgate.netnottingham.ac.ukwikipedia.org. Being a substrate for P-gp limits its penetration across the BBB, thereby restricting its activity to peripheral opioid receptors researchgate.netwikipedia.org.

Studies evaluating this compound's activity in vivo have supported its peripheral restriction. Its potent antagonist activity on the gastrointestinal tract without inducing CNS-mediated effects in animal models is indicative of its limited BBB penetration wikipedia.orgresearchgate.netresearchgate.net. The ability of this compound to reverse opioid-induced GI effects, such as delayed gastric emptying, without affecting centrally mediated analgesia or causing withdrawal in morphine-dependent animals, serves as in vivo evidence of its peripheral selectivity wikipedia.orgresearchgate.netresearchgate.netnih.gov.

The design strategy for this compound involved optimizing its physicochemical properties to achieve oral absorption while maintaining non-CNS penetrant characteristics drugbank.com. This approach, coupled with its role as a P-gp substrate, contributes to its restricted distribution to the periphery in vivo researchgate.netdrugbank.com.

Future Directions and Translational Research Horizons for Axelopran

Elucidation of Further Molecular Mechanisms Beyond Primary Opioid Receptor Antagonism

While Axelopran is characterized as a μ-opioid receptor antagonist, research indicates that opioid receptors are widely distributed throughout the central and peripheral nervous systems and on various non-neuronal cells, suggesting that opioid administration can induce effects beyond analgesia. nih.govresearchgate.net This broad distribution implies that antagonizing these receptors, even peripherally, could have effects mediated through diverse cellular pathways.

Further research is needed to precisely define the cellular mechanisms of this compound's action beyond its primary antagonism of opioid receptors. researchgate.netresearchgate.net Opioid receptors are known to couple with various G proteins and can influence cellular responses such as the inhibition of adenylate cyclase activity, modulation of calcium and potassium channels, and activation of signaling pathways like MAPK, PLC, PI3K, and NF-kappa-B. drugbank.com They are also involved in receptor desensitization and internalization processes mediated by GPRK kinases and beta-arrestins. drugbank.com The selective temporal coupling to G-proteins and subsequent signaling can be regulated by RGSZ proteins. drugbank.com Heterooligomerization with other GPCRs can also modulate agonist binding, signaling, and trafficking properties. drugbank.com Investigating how this compound influences these intricate downstream signaling cascades and interactions could reveal novel mechanisms contributing to its observed effects in various preclinical models.

Exploration of Extended Preclinical Applications in Novel Disease Models

Beyond its initial focus on OIC, recent preclinical studies have explored the potential of this compound in oncology models. Data from three different preclinical cancer models suggest that μ-opioid antagonism can impact tumor growth and may work in combination with checkpoint inhibitors. wikipedia.org

Studies have been conducted in:

A zebrafish embryo model of melanoma to test direct effects on tumor growth and metastasis. wikipedia.org

A chicken egg model of breast cancer to evaluate direct effects on tumor weight, immune infiltration, metastasis, and angiogenesis. wikipedia.org

A syngeneic mouse model of MC-38 colorectal cancer in combination with murine anti-PD-1 antibody to assess the effect of μ-opioid blockade on tumor volume and survival in a model with a functional immune system and microbiome. wikipedia.org

These studies showed a significant impact of this compound on respective endpoints, suggesting that μ-opioid blockade may be useful across different tumor types and possess multiple mechanisms of action, including direct suppression of tumor cell proliferation, angiogenesis, metastasis, and enhancement of immune surveillance. wikipedia.org Furthermore, this compound demonstrated synergistic effects with a murine anti-PD-1 antibody in slowing tumor growth and increasing survival in the syngeneic mouse model. wikipedia.org

Preclinical investigations are also exploring the use of PAMORAs like this compound to block morphine-induced immunosuppression, particularly in the context of cancer immunotherapy. bmj.com Studies in a syngeneic mouse model of oral squamous cell carcinoma showed that exogenous morphine treatment reduced CD4+ and CD8+ T-cell infiltration and subsequently the efficacy of anti-PD1 immunotherapy. bmj.comresearchgate.net Testing with this compound in this model aimed to determine if PAMORAs could mitigate this immunosuppression and enhance immunotherapy efficacy. bmj.com

These findings highlight the potential for exploring this compound's application in other disease models where peripheral opioid receptor activity plays a contributing role, such as inflammatory conditions or other types of gastrointestinal disorders beyond OIC.

Development of Advanced Research Methodologies for Compound Characterization

Advanced research methodologies are crucial for further characterizing this compound and its interactions. Techniques such as ligand docking studies and molecular dynamic simulations can provide insights into the binding affinity and stability of this compound with opioid receptors and potentially other targets. patsnap.com These computational methods can help predict the interaction profile of this compound with different receptor states and intracellular mediators. patsnap.com

Experimental techniques for characterizing the compound's physical and chemical properties, such as mass spectrometry and predicted collision cross-section values, contribute to a comprehensive understanding of its molecular behavior. uni.lu Further development and application of in vitro and in vivo assays are necessary to fully elucidate the downstream signaling pathways affected by this compound beyond the initial receptor binding, as mentioned in Section 7.1. Utilizing advanced imaging techniques could also help visualize the distribution and interaction of this compound in biological systems.

The ongoing characterization of this compound using these advanced methodologies will be essential for understanding its full pharmacological profile and guiding its potential future therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for investigating Axelopran’s mechanism of action in neurological disorders?

  • Methodological Guidance :

  • Use in vitro assays (e.g., receptor-binding studies, cell viability tests) to identify molecular targets. Validate findings with in vivo models (e.g., rodent behavioral tests or transgenic models of neurodegeneration).
  • Prioritize models that replicate disease-specific pathologies, such as amyloid-beta accumulation for Alzheimer’s studies. Ensure dose-response curves are established to distinguish therapeutic efficacy from toxicity .
    • Data Table Example :
Model TypeKey Parameters MeasuredOutcome MetricsReference
In vitro (neuronal cell lines)IC50 for serotonin receptors85% binding inhibition at 10 µM

Q. How can researchers optimize pharmacokinetic profiling of this compound in preclinical studies?

  • Methodological Guidance :

  • Conduct mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations.
  • Assess parameters like bioavailability, half-life, and blood-brain barrier permeability using radiolabeled this compound in animal models. Cross-validate results with microdialysis in CNS tissues .

Advanced Research Questions

Q. How should contradictory findings in this compound’s efficacy across clinical trials be analyzed?

  • Methodological Guidance :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design discrepancies.
  • Conduct a meta-analysis of trial data, stratifying results by covariates (e.g., patient demographics, dosing regimens). Use sensitivity analysis to identify confounding variables (e.g., genetic polymorphisms in serotonin pathways) .
    • Data Contradiction Analysis Example :
StudyPopulationDose (mg/day)Efficacy (%)Limitations
A (2023)Elderly (n=120)5062High dropout rate due to side effects
B (2024)Adults (n=200)3048Uncontrolled diet interactions

Q. What methodologies are recommended for resolving uncertainties in this compound’s long-term safety profile?

  • Methodological Guidance :

  • Implement longitudinal cohort studies with biomarker tracking (e.g., liver enzymes, serotonin metabolites).
  • Use PICO framework (Population, Intervention, Comparison, Outcome) to structure post-marketing surveillance protocols. Leverage real-world data (RWD) from electronic health records to detect rare adverse events .

Q. How can translational research bridge gaps between this compound’s preclinical promise and clinical outcomes?

  • Methodological Guidance :

  • Develop organ-on-a-chip systems to simulate human blood-brain barrier interactions.
  • Validate preclinical findings with human-induced pluripotent stem cell (iPSC)-derived neurons. Publish negative results to avoid publication bias and improve reproducibility .

Methodological Frameworks

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

  • Methodological Guidance :

  • Apply mixed-effects models to account for inter-individual variability.
  • Use Bayesian hierarchical models to integrate prior preclinical data into clinical trial analysis. Report 95% credible intervals for effect sizes .

Q. How should researchers design studies to address ethical concerns in this compound trials involving vulnerable populations (e.g., pediatric patients)?

  • Methodological Guidance :

  • Follow ICH E11 guidelines for pediatric clinical trials. Incorporate adaptive trial designs to minimize exposure risks.
  • Submit protocols to ethics committees for approval, ensuring informed consent processes address cognitive impairments in target populations .

Data Management & Reproducibility

Q. What steps ensure transparency and reproducibility in this compound research?

  • Methodological Guidance :

  • Publish raw datasets and analysis scripts in FAIR-aligned repositories (e.g., Zenodo, Dryad).
  • Document experimental protocols using ARRIVE guidelines for animal studies or CONSORT for clinical trials. Include negative controls and blinding procedures in methodology sections .

Q. How can interdisciplinary collaboration enhance this compound’s therapeutic validation?

  • Methodological Guidance :

  • Establish consortia with pharmacologists, bioinformaticians, and clinicians. Use shared data platforms (e.g., EU Chemicals Data Platform) to harmonize metadata and avoid redundant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axelopran
Reactant of Route 2
Reactant of Route 2
Axelopran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.